molecular formula C25H29NO4S B12426354 Saroglitazar-d5

Saroglitazar-d5

Cat. No.: B12426354
M. Wt: 444.6 g/mol
InChI Key: MRWFZSLZNUJVQW-FGXDTBAYSA-N
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Description

Saroglitazar-d5 is a deuterated form of Saroglitazar, a drug primarily used for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes . This dual action helps in managing lipid and glucose levels in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saroglitazar-d5 involves the incorporation of deuterium atoms into the Saroglitazar molecule. The general synthetic route includes:

    Starting Material: The synthesis begins with commercially available starting materials.

    Deuterium Incorporation: Deuterium atoms are introduced through specific chemical reactions, often involving deuterated reagents or solvents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Saroglitazar-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Saroglitazar-d5 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Saroglitazar.

    Biology: Employed in biological studies to understand its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in managing lipid and glucose levels in patients with metabolic disorders.

    Industry: Utilized in the pharmaceutical industry for the development of new drugs and formulations.

Mechanism of Action

Saroglitazar-d5 exerts its effects through its dual action as a PPARα and PPARγ agonist . The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: Another PPARγ agonist used for managing type 2 diabetes.

    Fenofibrate: A PPARα agonist used for treating hypertriglyceridemia.

    Rosiglitazone: A PPARγ agonist similar to pioglitazone.

Uniqueness of Saroglitazar-d5

This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to manage both lipid and glucose levels effectively . This dual action distinguishes it from other compounds that typically target only one PPAR subtype.

Properties

Molecular Formula

C25H29NO4S

Molecular Weight

444.6 g/mol

IUPAC Name

(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid

InChI

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i1D3,4D2

InChI Key

MRWFZSLZNUJVQW-FGXDTBAYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Origin of Product

United States

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